molecular formula C13H23BN2O3 B3026509 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1000801-76-2

1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B3026509
CAS No.: 1000801-76-2
M. Wt: 266.15
InChI Key: DTOZABIUQZZUAV-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (referred to as “MPTDP”) is an organic compound which has recently been studied for its potential applications in scientific research. It is a boron-containing heterocycle which can be used to modify the properties of other organic compounds. It has a wide range of potential applications in organic synthesis, biochemistry and pharmacology, as well as other scientific fields.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole derivatives, including those synthesized from compounds structurally related to 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been extensively studied for their significant agrochemical and pharmaceutical activities. These derivatives are synthesized using innovative methods, including reactions under microwave conditions, and are characterized by various analytical techniques such as 1H NMR, IR, TLC, and elemental analysis. The biological activities explored in these derivatives range from herbicidal, antimicrobial, antifungal, antiviral, to antioxidant properties (Sheetal et al., 2018).

Chemistry and Synthesis of Heterocycles

The compound's relevance extends to its contribution to the chemistry of heterocycles. For instance, derivatives related to this compound have been used as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These synthesized compounds exhibit potential as novel classes of heterocyclic compounds and dyes, highlighting the unique reactivity and versatility of the pyrazole scaffold in chemical synthesis (M. A. Gomaa & H. Ali, 2020).

Antimicrobial, Anticancer, and Antimalarial Activities

Further research into pyrazole scaffolds, including analogs synthesized from compounds similar to this compound, demonstrates their success in developing anti-viral, anti-inflammatory, antimicrobial, anticancer, and antimalarial therapeutics. These studies cover the synthesis of multiple pyrazole derivatives as lead molecules and evaluate their biological actions, underlining the importance of the pyrazole core in medicinal chemistry and drug design (D. Karati, K. Mahadik, & Dileep Kumar, 2022).

Development of Novel Therapeutics

The incorporation of pyrazole and its analogs in drug development is a testament to its utility in synthesizing compounds with a wide range of therapeutic applications. Research focusing on pyrazole analogs highlights their potential as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents, among others. This versatility is pivotal for the ongoing search for new drug candidates bearing the pyrazole moiety with improved efficacy and lesser side effects (S. Ganguly & Sony Jacob, 2017).

Properties

IUPAC Name

1-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O3/c1-12(2)13(3,4)19-14(18-12)11-9-15-16(10-11)7-6-8-17-5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOZABIUQZZUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736574
Record name 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000801-76-2
Record name 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000801-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 1-bromo-3-methoxypropane according to Method AC (90° C.) and was isolated as an orange gum (quantitative) that was used without further purification. LCMS (ES+) 267.0 (M+H)+, RT 2.96 minutes (Method 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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